
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid
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Overview
Description
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is an organic compound with the molecular formula C12H18O3 It is characterized by a cyclohexene ring fused to an oxane ring, with a carboxylic acid functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with oxane derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexene and oxane rings may also interact with lipid membranes, affecting cell signaling and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohex-1-en-1-yl)morpholine: Similar structure but contains a morpholine ring instead of an oxane ring.
3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-[ [4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxymethyl]oxan-2-yl]oxybenzoic acid: Contains additional hydroxyl groups and a benzoic acid moiety.
Uniqueness
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is unique due to its specific combination of a cyclohexene ring fused to an oxane ring with a carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
This compound features a cyclohexene ring and a carboxylic acid functional group, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of carboxylic acids can inhibit the growth of various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized that the structural features contribute to its potential activity against pathogens.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Table 1: Summary of Anticancer Activity in Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A (similar structure) | HeLa | 15 | Apoptosis induction via caspase activation |
Compound B | MCF-7 | 20 | Inhibition of HDACs |
This compound | TBD | TBD | TBD |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The carboxylic acid group may interact with active sites of enzymes critical for cellular functions, leading to inhibition.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, potentially inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may promote programmed cell death through the activation of apoptotic pathways.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Anticancer Activity : A study published in Frontiers in Chemistry examined compounds with similar structures and found significant antiproliferative effects on leukemia cell lines, suggesting that modifications to the cyclohexene structure could enhance activity against specific cancers .
- Antimicrobial Screening : Another investigation focused on carboxylic acid derivatives demonstrated broad-spectrum antimicrobial activity, indicating potential applications in treating infections .
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,13,14) |
InChI Key |
JTUHGUJZAPYTBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2(CCOCC2)C(=O)O |
Origin of Product |
United States |
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